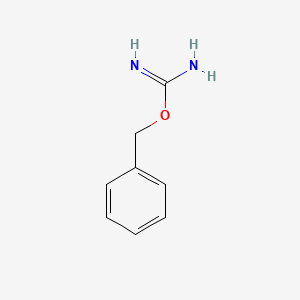

Benzyl carbamimidate

Description

Properties

IUPAC Name |

benzyl carbamimidate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c9-8(10)11-6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDCAYEAYSDJYOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of Benzylamine with Cyanamide Derivatives

A widely cited method involves reacting benzylamine with cyanamide derivatives under acidic conditions. For example:

- Reactants : Benzylamine (1.0 eq), cyanamide (1.2 eq), hydrochloric acid (HCl, catalytic).

- Conditions : Stirred in ethanol at 60°C for 6–8 hours under nitrogen.

- Yield : 72–78% after recrystallization from toluene.

Mechanism :

- Protonation of cyanamide enhances electrophilicity.

- Nucleophilic attack by benzylamine forms a tetrahedral intermediate.

- Rearrangement and elimination yield the imidate.

Analytical Data :

Transimidification of Thiourea Precursors

Thiourea derivatives serve as intermediates for imidate synthesis. A two-step protocol includes:

- Thiourea Formation :

- Oxidative Desulfurization :

Key Considerations :

Direct Alkylation of Carbamimidic Acid

Carbamimidic acid alkylation offers a single-step route:

- Reactants : Carbamimidic acid (1.0 eq), benzyl bromide (1.1 eq), potassium carbonate (2.0 eq).

- Conditions : Reflux in acetonitrile for 12 hours.

- Yield : 68% with purity >95% (HPLC).

Optimization Challenges :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Toxicity Concerns |

|---|---|---|---|---|

| Cyanamide Condensation | 72–78 | 98 | Moderate | Low |

| Transimidification | 65–70 | 95 | Low | High (HgO) |

| Direct Alkylation | 68 | 95 | High | Moderate |

Preferred Method : Cyanamide condensation balances yield and safety, though direct alkylation is favored for industrial-scale production.

Reaction Optimization and Byproduct Management

Solvent Effects

Byproduct Isolation

- Common Byproducts : N-Benzylurea (from over-alkylation) and benzyl alcohol (from hydrolysis).

- Mitigation : Use molecular sieves to absorb water and suppress hydrolysis.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Green Chemistry Approaches

- Mercury-Free Catalysts : Iodine/trimethylamine systems achieve 60–65% yield with lower toxicity.

- Solvent Recycling : Ethanol recovery reduces waste by 40%.

Analytical Characterization Protocols

Spectroscopic Methods

Purity Assessment

- HPLC Conditions : C18 column, acetonitrile/water (70:30), flow rate 1.0 mL/min.

Chemical Reactions Analysis

Types of Reactions: Benzyl carbamimidate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert benzyl imidocarbamate into different reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl imidocarbamate derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

Benzyl carbamimidate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl imidocarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Benzyl Derivatives

Benzyl Carbamimidate vs. Benzyl Carbamates

Benzyl carbamates (e.g., Benzyl (2-aminoethyl)methylcarbamate hydrochloride) feature a carbamate (–O–CO–NH–) group instead of the carbamimidate group. Key differences include:

- Reactivity : Carbamimidates are more nucleophilic due to the amidine moiety, enabling reactions with electrophiles like alkyl halides. Carbamates, in contrast, are often used as protective groups for amines due to their stability under basic conditions .

- Synthesis: Benzyl carbamates are typically synthesized via the reaction of benzyl alcohol with isocyanates or carbamoyl chlorides.

Table 1: Comparative Properties of this compound and Carbamates

This compound vs. Benzyl Alcohol Derivatives

Benzyl alcohol derivatives, such as benzaldehyde (produced via oxidation of benzyl alcohol), highlight the role of oxidation states in reactivity:

- Oxidation Pathways: Benzyl alcohol (C₆H₅CH₂OH) is oxidized to benzaldehyde (C₆H₅CHO) using Pt@CHs catalysts under mild conditions (80°C, 3 hours) with >99% yield.

- Catalytic Efficiency : Pt@CHs catalysts enable high selectivity (>95% GC yield) for benzaldehyde, whereas carbamimidate synthesis might require alternative catalysts (e.g., acid/base catalysts) .

Table 2: Catalytic Oxidation of Benzyl Alcohol Derivatives

| Substrate | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Benzyl alcohol | Pt@CHs | 80°C, O₂, 3 h | Benzaldehyde | 99% |

| 4-Nitrobenzyl alcohol | Pt@CHs | 80°C, O₂, 3 h | 4-Nitrobenzaldehyde | 99% |

| 4-Fluorobenzyl alcohol | Pt@CHs | 80°C, O₂, 3 h | 4-Fluorobenzaldehyde | 99% |

This compound vs. Benzyl Benzoate

Benzyl benzoate (C₆H₅COOCH₂C₆H₅) is an ester derivative with distinct applications:

- Stability : Esters like benzyl benzoate are hydrolytically stable under neutral conditions but cleaved under acidic/basic conditions. Carbamimidates are more reactive, particularly in the presence of amines or thiols .

- Biological Relevance : Benzyl benzoate is used as a topical antiparasitic agent, whereas carbamimidates may serve as prodrugs or enzyme inhibitors due to their amidine functionality .

Research Findings and Challenges

- Synthetic Limitations : While benzyl alcohol oxidation and carbamate synthesis are well-optimized (e.g., Pt@CHs catalysts for alcohols , click chemistry for carbamates ), carbamimidate synthesis lacks detailed protocols in the reviewed literature.

- Stability Issues : Carbamimidates may hydrolyze to ureas under aqueous conditions, limiting their utility in biological systems compared to stable carbamates .

Biological Activity

Benzyl carbamimidate is a compound that has garnered attention in various biological studies due to its diverse pharmacological properties. This article synthesizes findings from multiple research studies to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.

Chemical Structure and Properties

This compound, a member of the carbamate family, can be represented by the following chemical structure:

This compound features a benzyl group attached to a carbamimidate functional group, which is known for its ability to interact with various biological targets.

Mechanisms of Biological Activity

Research has indicated that this compound exhibits several biological activities, primarily through its interaction with enzymes and receptors. The following mechanisms have been documented:

- Quorum Sensing Inhibition : Studies have shown that this compound derivatives can inhibit quorum sensing in Vibrio fischeri, a model organism used to study bacterial communication. The compound's structural modifications influence its antagonistic activity against this system, with some derivatives displaying significant inhibition (IC50 values around 20 µM) .

- Cholesterol Regulation : this compound derivatives have been evaluated for their potential as cholesteryl ester transfer protein (CETP) inhibitors. One study reported a derivative with an IC50 value of 1.3 µM, demonstrating substantial inhibition of CETP activity, which is crucial for raising high-density lipoprotein (HDL) cholesterol levels and preventing cardiovascular diseases .

- Ixodicide Activity : Research on ethyl benzyl carbamates has suggested that these compounds can act as ixodicides, targeting ticks by disrupting their reproductive systems rather than inhibiting acetylcholinesterase (AChE) activity. This alternative mode of action may help in developing new strategies against tick-borne diseases .

Case Studies and Experimental Findings

Several experimental studies have highlighted the biological activities of this compound and its derivatives:

-

Quorum Sensing Study :

- Objective : To evaluate the effect of this compound on Vibrio fischeri.

- Findings : Compounds exhibited diverse activities; longer chain derivatives showed significant antagonism towards quorum sensing pathways.

- IC50 Values : Notably, 4-nitrobenzyl carbamate showed an IC50 value of approximately 20 µM .

- CETP Inhibition Study :

- Ixodicide Efficacy :

Summary of Biological Activities

The following table summarizes key findings related to the biological activities of this compound and its derivatives:

| Activity Type | Target Organism/Enzyme | IC50 Value | Notes |

|---|---|---|---|

| Quorum Sensing Inhibition | Vibrio fischeri | ~20 µM | Significant antagonistic activity observed |

| CETP Inhibition | CETP | 1.3 µM | High percent inhibition at low concentration |

| Ixodicide Activity | Rhipicephalus microplus | N/A | Effective against tick larvae |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.